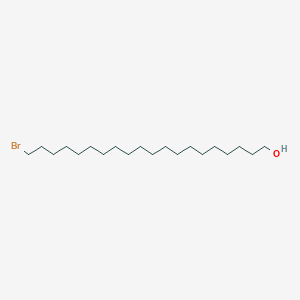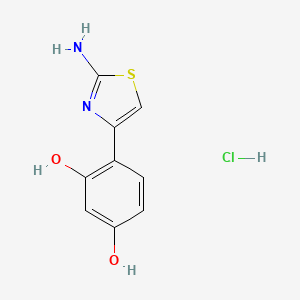
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential biological activities, which include antibacterial and antifungal properties as well as antiproliferative effects against cancer cell lines .
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in various studies. For instance, a one-pot synthesis method has been described for the preparation of 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline, which involves an intramolecular electrophilic aromatic substitution . Another study reported the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which are structurally related to the compound of interest . These methods highlight the versatility of thiazole derivatives in chemical synthesis and their potential for generating a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with the potential for tautomerism and resonance, as seen in the study of 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, where the molecule was highly delocalized . The presence of substituents on the thiazole ring can significantly affect the molecular geometry and electronic distribution, which in turn can influence the biological activity of the compound.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, as mentioned earlier . They can also act as ligands in coordination chemistry, forming complexes with metal ions, which can lead to the development of compounds with antitumor activity . The reactivity of these compounds is influenced by the nature of the substituents on the thiazole ring and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The antibacterial and antifungal activities of some new 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols suggest that these compounds have favorable properties that allow them to interact effectively with biological targets . Additionally, the antiproliferative properties of thiazole derivatives against human cancer cell lines indicate that these compounds may have the potential to penetrate cell membranes and exert their effects within cells .
Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds related to 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride have been researched for their potential antibacterial and antifungal properties. Studies show that various derivatives of this compound exhibit promising antibacterial and antifungal activity against a range of microorganisms. This highlights the potential use of these compounds in creating new antibacterial and antifungal agents (Narayana et al., 2006).
Molecular Aggregation Studies
The compound and its derivatives have been studied for their molecular aggregation properties. Spectroscopic studies in different solvents have revealed interesting fluorescence effects related to molecular aggregation processes. These findings are significant in understanding the molecular behavior of these compounds in various environments, which could be vital for their application in bioactive compounds and materials science (Matwijczuk et al., 2016) (Kluczyk et al., 2016).
Spectroscopic and Theoretical Studies
In-depth spectroscopic and theoretical studies of certain derivatives have revealed insights into keto/enol tautomerism and how solvent polarizability affects these equilibria. These studies contribute to a deeper understanding of the chemical behavior of these compounds and can inform their practical applications, particularly in fields like medicinal chemistry and material sciences (Matwijczuk et al., 2017).
Fluorescence Studies
Fluorescence studies of certain derivatives in aqueous solutions at various pH levels have provided insights into fluorescence effects influenced by aggregation factors and charge transfer effects. These findings are important for the potential application of these compounds in fluorescence-based bioimaging or as molecular probes (Matwijczuk et al., 2018).
Synthesis and Characterization for Bioactivity
Several studies focus on the synthesis and characterization of new derivatives, exploring their antibacterial, antifungal, and antitumor activities. This body of work is critical for expanding the utility of these compounds in pharmaceutical applications and drug development (Azeez & Bahram, 2017) (Amnerkar et al., 2015).
Safety And Hazards
- Toxicity : Assessing its toxicity profile is critical for safe handling and potential therapeutic use.
- Handling Precautions : Proper lab practices, protective equipment, and disposal guidelines are necessary.
Future Directions
Further research should focus on:
- Biological Activity : Investigating its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Correlating structural features with activity.
- Formulation : Developing suitable formulations for administration.
properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHBUBOEHGRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

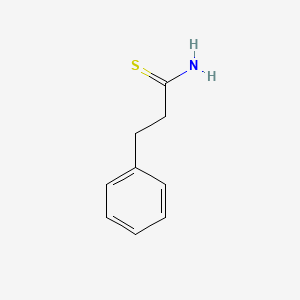
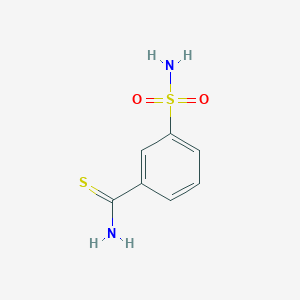

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)


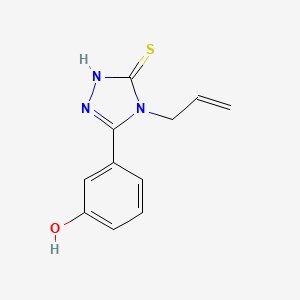
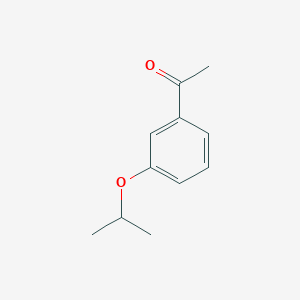
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)


